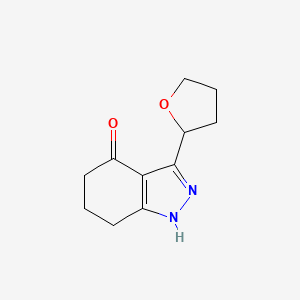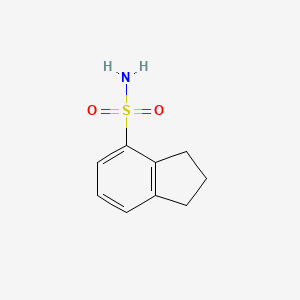
4-Chloro-6-methoxypteridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxypteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The chemical structure of this compound includes a chloro group at the 4-position and a methoxy group at the 6-position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypteridine can be achieved through various methods. One common approach involves the chlorination of 6-methoxypteridine using thionyl chloride or phosphorus oxychloride under reflux conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Chloro-6-methoxypteridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypteridine, while oxidation can produce 4-chloro-6-methoxy-2,3-dihydropteridine.
科学研究应用
4-Chloro-6-methoxypteridine has a wide range of applications in scientific research:
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-methoxypteridine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions.
相似化合物的比较
4-Chloro-6-methoxypyrimidine: Shares similar structural features but differs in its biological activity and chemical reactivity.
4-Chloro-6-methylpyrimidine: Another related compound with distinct applications in organic synthesis and pharmaceuticals.
2-Chloro-6-methoxypyridine: Similar in structure but used primarily in different industrial applications.
Uniqueness: 4-Chloro-6-methoxypteridine stands out due to its unique combination of chloro and methoxy groups, which confer specific chemical and biological properties
属性
分子式 |
C7H5ClN4O |
|---|---|
分子量 |
196.59 g/mol |
IUPAC 名称 |
4-chloro-6-methoxypteridine |
InChI |
InChI=1S/C7H5ClN4O/c1-13-4-2-9-7-5(12-4)6(8)10-3-11-7/h2-3H,1H3 |
InChI 键 |
MIXZUPCVUYRHAH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C(=N1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)









![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
